Benzyl trans-4-aminomethylcyclohexylcarbamate Benzyl trans-4-aminomethylcyclohexylcarbamate
Brand Name: Vulcanchem
CAS No.: 177582-74-0
VCID: VC21104520
InChI: InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)
SMILES: C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

Benzyl trans-4-aminomethylcyclohexylcarbamate

CAS No.: 177582-74-0

Cat. No.: VC21104520

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Benzyl trans-4-aminomethylcyclohexylcarbamate - 177582-74-0

Specification

CAS No. 177582-74-0
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name benzyl N-[4-(aminomethyl)cyclohexyl]carbamate
Standard InChI InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)
Standard InChI Key AJYOPGOCTHCBTL-UHFFFAOYSA-N
SMILES C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2

Introduction

Benzyl trans-4-aminomethylcyclohexylcarbamate is identified by the CAS registry number 177582-74-0. It possesses a molecular formula of C15H22N2O2 with a molecular weight of 262.35 g/mol. This compound is also referenced in chemical databases under the PubChem CID 22253963 . The IUPAC name for this compound is benzyl N-[4-(aminomethyl)cyclohexyl]carbamate, although it appears in literature under several synonyms including benzyl trans-4-aminomethyl cyclohexyl carbamate and benzyl 4-aminomethyl cyclohexylcarbamate .

The physical properties of this compound include its specific geometric conformation, where the "trans" designation indicates the orientation of the functional groups on the cyclohexane ring. The compound's structural characteristics contribute to its applications in chemical synthesis and pharmaceutical development.

Structural Characteristics

The structure of benzyl trans-4-aminomethylcyclohexylcarbamate features several key components:

  • A cyclohexane ring with a trans configuration

  • An aminomethyl group (CH2NH2) attached to one position of the cyclohexane ring

  • A carbamate linkage (-NH-COO-) connecting the cyclohexane ring to a benzyl group

  • A benzyl moiety (C6H5CH2-) as part of the carbamate functional group

The compound can be represented by the SMILES notation: NCC1CCC(CC1)NC(=O)OCC1=CC=CC=C1 , which encodes its molecular structure in a linear format widely used in chemical informatics.

Table 1: Chemical Identifiers for Benzyl trans-4-aminomethylcyclohexylcarbamate

Identifier TypeValue
CAS Number177582-74-0
PubChem CID22253963
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
IUPAC Namebenzyl N-[4-(aminomethyl)cyclohexyl]carbamate
Standard InChIKeyAJYOPGOCTHCBTL-UHFFFAOYSA-N
SMILESNCC1CCC(CC1)NC(=O)OCC1=CC=CC=C1

Applications in Chemical Research

Benzyl trans-4-aminomethylcyclohexylcarbamate serves as a valuable intermediate in various chemical syntheses, particularly in pharmaceutical development. Its utility stems from several key structural features:

Role as a Chemical Intermediate

The compound's bifunctional nature, containing both an aminomethyl group and a carbamate structure, makes it highly versatile for further chemical transformations. The carbamate functionality can undergo selective cleavage under appropriate conditions, releasing the aminomethylcyclohexane moiety, which can then be further modified to produce a range of derivatives.

The benzyl group attached to the carbamate structure enhances the compound's solubility and reactivity, making it an excellent candidate for chemical modifications. This feature is particularly valuable in pharmaceutical synthesis, where controlled reactivity and predictable transformation pathways are essential.

Related Compounds and Derivatives

Several compounds structurally related to benzyl trans-4-aminomethylcyclohexylcarbamate have been documented in chemical databases and literature.

Hydrochloride Salt Form

The hydrochloride salt of benzyl trans-4-aminomethylcyclohexylcarbamate, known as trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride (CAS: 187533-10-4), represents an important derivative. This salt form has a molecular weight of 298.81 g/mol and may offer advantages in terms of stability, solubility, or bioavailability in certain applications .

Related Protective Group Chemistry

The benzyloxycarbonyl (Cbz or Z) group found in the title compound is a common protective group in organic synthesis, particularly for amines. The presence of this group in benzyl trans-4-aminomethylcyclohexylcarbamate suggests its potential role in multi-step synthetic pathways, where selective protection and deprotection of functional groups is essential .

Table 2: Comparison of Benzyl trans-4-aminomethylcyclohexylcarbamate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences
Benzyl trans-4-aminomethylcyclohexylcarbamate177582-74-0C15H22N2O2262.35Parent compound
trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride187533-10-4C15H22N2O2- HCl298.81Hydrochloride salt form
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate-C12H24N2O2228.33t-Butyl instead of benzyl group
benzyl N-[4-(aminomethyl)benzyl]carbamate164648-85-5C16H18N2O2270.33Benzyl ring instead of cyclohexyl

Physical and Chemical Properties

Reactivity and Stability

The reactivity of benzyl trans-4-aminomethylcyclohexylcarbamate is largely governed by its functional groups:

  • The primary amine (aminomethyl group) is nucleophilic and can participate in various reactions including alkylation, acylation, and condensation reactions

  • The carbamate linkage (-NH-COO-) can undergo hydrolysis under acidic or basic conditions

  • The benzyl group can be removed under specific conditions (e.g., catalytic hydrogenation), making it a useful protecting group for synthetic sequences

For stability considerations, it is recommended to store the compound in a cool, well-ventilated area with the container tightly closed. It should be stored away from oxidizing agents to prevent unwanted reactions .

Analytical Methods and Characterization

Spectroscopic Identification

Benzyl trans-4-aminomethylcyclohexylcarbamate can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural confirmation and isomeric purity assessment

  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern

  • Infrared Spectroscopy: Identifies key functional groups including carbamate carbonyl stretching bands and N-H stretching

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantitative analysis

The trans configuration of the cyclohexane ring can be confirmed through detailed NMR analysis, which would show characteristic coupling patterns and chemical shifts for the cyclohexane protons.

Related Research and Future Directions

The carbamate functional group present in benzyl trans-4-aminomethylcyclohexylcarbamate has broad significance in medicinal chemistry. Carbamates appear in various drugs including rivastigmine for Alzheimer's disease, efavirenz for HIV treatment, and zafirlukast for asthma management .

Research on carbamate-containing compounds continues to evolve, with applications in:

  • Development of enzyme inhibitors

  • Creation of prodrugs with improved pharmacokinetic properties

  • Design of drug delivery systems

  • Synthesis of peptide mimetics and peptidomimetic drug candidates

Future research involving benzyl trans-4-aminomethylcyclohexylcarbamate might explore its potential as a building block for these applications, leveraging its well-defined stereochemistry and functional group arrangement.

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